4,4'-Carbonylbis(benzoic acid methyl) ester

概要

説明

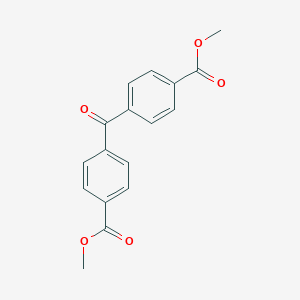

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester is an organic compound with the molecular formula C16H14O5. It is a derivative of benzoic acid, where two benzoic acid molecules are linked by a carbonyl group and esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-carbonylbis-, dimethyl ester typically involves the esterification of 4,4’-carbonylbis(benzoic acid) with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:

4,4’-carbonylbis(benzoic acid)+2CH3OHH2SO4benzoic acid, 4,4’-carbonylbis-, dimethyl ester+2H2O

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4,4’-carbonylbis-, dimethyl ester involves large-scale esterification processes. The reaction is typically carried out in a continuous reactor with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of strong acids or bases.

Reduction: The carbonyl group can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

Hydrolysis: 4,4’-carbonylbis(benzoic acid) and methanol.

Reduction: 4,4’-methylenebis(benzoic acid) dimethyl ester.

Substitution: Nitrated or halogenated derivatives of benzoic acid, 4,4’-carbonylbis-, dimethyl ester.

科学的研究の応用

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of polymers, resins, and plasticizers.

作用機序

The mechanism of action of benzoic acid, 4,4’-carbonylbis-, dimethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its ester groups can be hydrolyzed by esterases, releasing the active benzoic acid derivatives that exert their effects.

類似化合物との比較

Benzoic acid, 4,4’-carbonylbis-, dimethyl ester can be compared with other similar compounds, such as:

Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester: Contains a sulfonyl group instead of a carbonyl group, leading to different chemical properties and reactivity.

Benzoic acid, 2,4-dimethyl-: A simpler derivative with two methyl groups on the aromatic ring, lacking the carbonyl linkage.

The uniqueness of benzoic acid, 4,4’-carbonylbis-, dimethyl ester lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

生物活性

4,4'-Carbonylbis(benzoic acid methyl) ester, also known as benzoic acid, 4,4'-carbonylbis-, dimethyl ester, is an organic compound with the molecular formula . This compound is a derivative of benzoic acid characterized by two benzoic acid moieties linked by a carbonyl group and esterified with methanol. Its potential biological activities have garnered attention in various fields including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the esterification of 4,4'-carbonylbis(benzoic acid) with methanol in the presence of an acid catalyst like sulfuric acid. The reaction can be summarized as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been noted in laboratory settings .

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Its structural similarities to other bioactive compounds suggest it may interact with cellular targets involved in cancer progression .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular receptors or enzymes, leading to modulation of biochemical pathways. Hydrolysis of the ester groups by cellular esterases may release active benzoic acid derivatives that exert biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Activity : A study reported that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

- Staphylococcus aureus: MIC = 50 µg/mL

- Escherichia coli: MIC = 75 µg/mL

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -

Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

- MCF-7: IC50 = 30 µM

- HeLa: IC50 = 25 µM

Cell Line IC50 (µM) MCF-7 30 HeLa 25 - Enzyme Inhibition : Research indicated that the compound could inhibit α-glucosidase activity, suggesting potential applications in managing diabetes. The inhibition percentage was reported at varying concentrations.

特性

IUPAC Name |

methyl 4-(4-methoxycarbonylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-21-16(19)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(20)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYICLJGDSRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305670 | |

| Record name | Benzoic acid, 4,4'-carbonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233-73-4 | |

| Record name | NSC171441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4,4'-carbonylbis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。